![molecular formula C10H8FNO2 B2751720 Ethyl 3-cyano-4-fluorobenzoate CAS No. 773136-57-5](/img/structure/B2751720.png)
Ethyl 3-cyano-4-fluorobenzoate
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Overview
Description
Ethyl 3-cyano-4-fluorobenzoate is a chemical compound with the molecular formula C10H8FNO2 . It has a molecular weight of 193.18 . The IUPAC name for this compound is ethyl 3-cyano-4-fluorobenzoate . It is a solid substance .
Molecular Structure Analysis
Ethyl 3-cyano-4-fluorobenzoate contains a total of 22 bonds; 14 non-H bonds, 8 multiple bonds, 3 rotatable bonds, 1 double bond, 1 triple bond, 6 aromatic bonds, 1 six-membered ring, 1 ester (aromatic), and 1 nitrile (aromatic) .Physical And Chemical Properties Analysis
Ethyl 3-cyano-4-fluorobenzoate is a solid substance .Scientific Research Applications
Pharmaceuticals
Ethyl 3-cyano-4-fluorobenzoate is used in the pharmaceutical industry for testing and research . It is used as a high-quality reference standard for accurate results . It is also used in the synthesis of various pharmaceutical compounds .
Agrochemicals
This compound finds utility in the field of agrochemicals. Its unique properties and potential for synthesis of novel compounds make it a versatile material in this field.
Material Sciences
Ethyl 3-cyano-4-fluorobenzoate is also used in material sciences. Its unique properties make it a valuable compound in the development of new materials.
Synthesis of Novel Compounds
Ethyl 3-cyano-4-fluorobenzoate is used in the synthesis of novel compounds . It is used as a starting material in the synthesis of various novel compounds with potential applications in different fields .
Custom Synthesis
This compound is used in custom synthesis . It is used in the synthesis of impurities, bulk custom synthesis, and in the manufacturing and sourcing of procurement .
Heterocyclic Scaffolds
Ethyl 3-cyano-4-fluorobenzoate is used in the synthesis of azo dye derivatives incorporating heterocyclic scaffolds . These scaffolds have various biological and pharmacological applications .
Safety and Hazards
Ethyl 3-cyano-4-fluorobenzoate is classified as a hazardous substance. It can cause skin irritation and serious eye irritation. It may also cause respiratory irritation . Safety measures include avoiding breathing its dust/fume/gas/mist/vapors/spray, avoiding contact with skin and eyes, and using personal protective equipment .
Mechanism of Action
Biochemical Pathways
A study on fluoro-organic compounds suggests that these compounds can affect various biological processes
Pharmacokinetics
It is known that the compound has a high gastrointestinal absorption and is predicted to be a bbb permeant . These properties could potentially impact the bioavailability of the compound.
Action Environment
It is known that environmental conditions can significantly impact the behavior of chemical compounds .
properties
IUPAC Name |
ethyl 3-cyano-4-fluorobenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FNO2/c1-2-14-10(13)7-3-4-9(11)8(5-7)6-12/h3-5H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIVREXPGXTVOOR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)F)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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